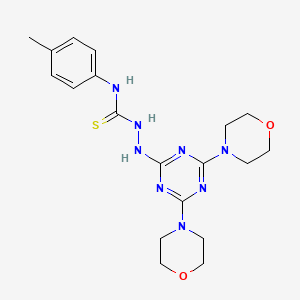

![molecular formula C12H20N2O3 B2584933 8-(Morpholin-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1478517-06-4](/img/structure/B2584933.png)

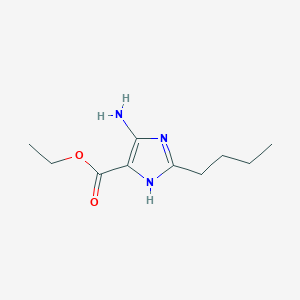

8-(Morpholin-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Tropanalkaloid-Synthese

Das 8-Azabicyclo[3.2.1]octan-Gerüst dient als zentrales Kernstück für Tropanalkaloide. Diese Alkaloide zeigen vielfältige biologische Aktivitäten und machen sie zu wertvollen Zielen für die Medikamentenforschung und -entwicklung .

Chirales Lösungsmittel und Katalysator-Baustein

Die großtechnische Produktion des Reduktionsprodukts „Cyren“ (ein Derivat von 8-Azabicyclo[3.2.1]octan) hat es als chirales Lösungsmittel etabliert. Darüber hinaus kann es als Baustein für Katalysatoren und Hilfsstoffe in der organischen Synthese dienen .

Materialanwendungen

Das 8-Azabicyclo[3.2.1]octan-System bietet Möglichkeiten für die Materialwissenschaft. Forscher untersuchen Modifikationen der Konnektivität des bicyclischen Ringsystems, um neuartige Materialien mit einzigartigen Eigenschaften zu schaffen .

Synthese von Naturprodukten

Wissenschaftler haben die Synthese von Naturprodukten untersucht, die stark gespannte trans-verknüpfte Bicyclo[3.3.0]octane enthalten. Das 8-Azabicyclo[3.2.1]octan-Motiv spielt in diesen Bemühungen eine entscheidende Rolle .

Atropinderivate

Das Tetraphenylborat-Salz von Atropin, das eine 8-Azabicyclo[3.2.1]octan-Einheit enthält, wurde untersucht. Das Verständnis seiner Struktur und Eigenschaften trägt zur pharmazeutischen Forschung bei .

Bicyclo[3.2.1]octan-Synthese

Die effiziente Synthese von 8-disubstituierten Bicyclo[3.2.1]octan-3-onen wurde durch Doppel-Michael-Additionsreaktionen erreicht. Diese Verbindungen sind vielversprechend für verschiedene synthetische Anwendungen .

Eigenschaften

IUPAC Name |

(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3/c15-11-7-9-1-2-10(8-11)14(9)12(16)13-3-5-17-6-4-13/h9-11,15H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIVWQWWBGKVFCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2C(=O)N3CCOCC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2584850.png)

![Ethyl 2-(6-oxo-8-(trifluoromethyl)pyrimido[2,1-b][1,3,5]thiadiazin-3(2H,4H,6H)-yl)acetate](/img/structure/B2584855.png)

![1'-Benzyl-9-chloro-2-(furan-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2584857.png)

![N-(3,4-dimethoxyphenethyl)-2-(2-(6-methoxypyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2584860.png)

![N'-(4-fluorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2584861.png)

![2-bromo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2584862.png)

![3-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2584869.png)

![6',6'-Dimethyl-5',6'-dihydrospiro[cyclohexane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione](/img/structure/B2584872.png)